Product packaging for 4-((9H-purin-6-yl)oxy)aniline(Cat. No.:CAS No. 500282-25-7)

4-((9H-purin-6-yl)oxy)aniline

Cat. No.: B2378457
CAS No.: 500282-25-7
M. Wt: 227.227
InChI Key: ZZDVUPHUXKIONA-UHFFFAOYSA-N
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Description

Contextualization within Purine (B94841) Chemistry and Aromatic Amine Derivatives

The chemical identity of 4-((9H-purin-6-yl)oxy)aniline is rooted in two fundamental classes of organic molecules: purines and aromatic amines. The purine core is a heterocyclic aromatic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. rsc.orgwikipedia.org This scaffold is of immense biological importance, forming the basis for essential biomolecules such as the nucleobases adenine (B156593) and guanine, which are fundamental components of DNA and RNA. wikipedia.org The widespread occurrence of the purine ring system in nature has made it a "privileged scaffold" in medicinal chemistry, attracting substantial attention from researchers. rsc.orgresearchgate.net

Purines exhibit a range of chemical properties that make them versatile starting points for synthesis. They can undergo various chemical modifications, including alkylation, halogenation, and amination, allowing for the creation of a diverse library of derivatives. rsc.org The specific compound features a substitution at the C6 position of the purine ring.

The second component, the aniline (B41778) moiety, classifies the compound as an aromatic amine. The aminophenyl group is connected to the purine C6 position via an ether linkage, forming an aryloxy-purine structure. Aromatic amines are crucial building blocks in the synthesis of a vast array of chemicals, including pharmaceuticals and materials. The amino group on the aniline ring provides a reactive handle for further chemical elaboration, such as the formation of amides, ureas, or sulfonamides, enabling the construction of more complex molecular architectures.

Overview of Scientific Interest and Research Trajectories for Related Chemical Scaffolds

The purine scaffold and its derivatives are a major focus of scientific investigation due to their proven and potential therapeutic applications across a wide spectrum of diseases. nih.gov Research trajectories for purine-based compounds are extensive and diverse, with significant efforts directed toward oncology, virology, and immunology.

Key Research Areas for Purine Scaffolds:

Anticancer Agents: A multitude of purine derivatives have been investigated as anticancer agents. researchgate.netnih.gov They can function by interacting with various biological targets, including protein kinases, which are often dysregulated in cancer cells. researchgate.net The structural similarity of purines to ATP allows them to act as competitive inhibitors in the ATP-binding pocket of kinases. researchgate.net

Antiviral and Antimicrobial Agents: The ability of purine analogs to interfere with nucleic acid synthesis makes them potent antiviral and antimicrobial agents. rsc.orgnih.gov By mimicking natural purines, they can be incorporated into viral or bacterial DNA or RNA, leading to chain termination and inhibition of replication.

Neuroprotective Agents: Recent studies have explored the neuroprotective properties of purine derivatives. nih.gov Compounds like caffeine (B1668208) and uric acid, both natural purines, have been linked to neuroprotective mechanisms, and synthetic derivatives are being investigated for diseases like Alzheimer's and Parkinson's. nih.gov

Kinase Inhibitors: The development of small molecule kinase inhibitors is a dominant trajectory in drug discovery. researchgate.net Purine-based scaffolds are frequently employed to design inhibitors for various kinases, including cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks), which are critical in cell signaling and are implicated in diseases ranging from cancer to inflammation. researchgate.netgoogle.com

Research in this field often involves the synthesis of libraries of related compounds where different functional groups are systematically placed on the purine core to map the structure-activity relationship (SAR). acs.orgresearchgate.net This allows researchers to optimize potency, selectivity, and pharmacokinetic properties.

Rationale for Investigating this compound as a Research Probe

While extensive literature exists on the broader class of purine derivatives, specific research focusing exclusively on this compound is limited. Its primary significance in the academic research landscape appears to be that of a key synthetic intermediate or a molecular building block.

The rationale for its investigation stems from its unique hybrid structure. It combines the biologically relevant purine scaffold with a functionalized aniline ring through a stable ether bond. This design makes it an ideal precursor for creating more elaborate molecules for biological screening. The terminal primary amine on the aniline ring is a versatile functional group that can readily participate in a variety of coupling reactions.

Potential Uses as a Research Probe:

Intermediate for Kinase Inhibitor Synthesis: The structure is well-suited for the synthesis of libraries of potential kinase inhibitors. The aniline amine can be acylated or reacted with sulfonyl chlorides to introduce diverse side chains designed to interact with specific amino acid residues within a kinase's binding site. researchgate.netnih.gov

Fragment-Based Drug Discovery: The molecule can be used as a "fragment" in fragment-based screening campaigns. Its purine core can secure an initial binding interaction with a biological target, and the aniline "vector" points towards a region where additional functionality can be added to improve affinity and selectivity.

Building Block for Bioactive Conjugates: The compound serves as a linker to attach the purine moiety to other molecules of interest, such as peptides, other small molecules, or fluorescent tags, to study biological processes or create bifunctional molecules.

The synthesis of this compound would likely start from a 6-halopurine (e.g., 6-chloropurine) and 4-aminophenol (B1666318), in a nucleophilic aromatic substitution reaction. The resulting compound provides a stable and versatile platform for further chemical exploration, positioning it as a valuable tool for medicinal chemists aiming to develop novel purine-based therapeutics.

Data Tables

Table 1: Physicochemical Properties of the Parent Purine Scaffold

PropertyValueReference
IUPAC Name 7H-purine nih.gov
Molecular Formula C₅H₄N₄ wikipedia.org
Aromaticity Aromatic wikipedia.org
Acidity (pKa) 8.93 (very weak acid) wikipedia.org
Basicity (pKa) 2.39 (very weak base) wikipedia.org
Solubility Water-soluble wikipedia.org
Tautomerism Exists in multiple tautomeric forms (e.g., 7-H, 9-H) wikipedia.org

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the most logical disconnection is the carbon-oxygen ether bond. This bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for functionalizing the C6 position of the purine ring. nih.govresearchgate.net

This retrosynthetic step, known as a C-O disconnection, identifies two key precursors:

A purine with a suitable leaving group at the C6 position: 6-Chloropurine (B14466) or another 6-halopurine is the most common and reactive precursor for this purpose. nih.gov

The oxygen nucleophile: 4-Aminophenol, which provides the (4-aminophenyl)oxy portion of the target molecule.

The amino group on the 4-aminophenol precursor is a potential site for side reactions. Therefore, a protection strategy might be considered, for instance, by using a Boc (tert-butyloxycarbonyl) group, which can be removed in a later step. However, direct reaction without protection is often feasible.

The primary precursors for the synthesis are therefore identified as:

Key Precursor 1: 6-Chloropurine

Key Precursor 2: 4-Aminophenol

Retrosynthetic analysis of this compound, showing the disconnection of the ether bond to yield 6-chloropurine and 4-aminophenol as key precursors.
Figure 1: Retrosynthetic analysis of this compound.

Optimized Synthetic Pathways for Target Compound Generation

Based on the retrosynthetic analysis, the forward synthesis involves the coupling of 6-chloropurine and 4-aminophenol.

The primary pathway for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the phenoxide ion, generated in situ from 4-aminophenol by a base, attacks the electron-deficient C6 position of 6-chloropurine, displacing the chloride ion.

The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex). The choice of base and reaction temperature is crucial for optimizing the yield and minimizing side products. Studies on similar 6-alkoxy and 6-aryloxy purine syntheses provide a strong foundation for establishing effective reaction conditions. uwindsor.caacs.org

ParameterConditionRationale & Remarks
Purine Substrate 6-ChloropurineCommercially available and highly reactive towards nucleophilic substitution at C6.
Nucleophile 4-AminophenolProvides the desired aryloxy-aniline moiety.
Base K₂CO₃, Cs₂CO₃, NaH, or Et₃NTo deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the active nucleophile. Cs₂CO₃ is often effective in similar ether syntheses. nih.gov
Solvent DMF, DMSO, Acetonitrile (B52724), or 2-PropanolPolar aprotic solvents are preferred to solvate the ionic species and facilitate the reaction. acs.orgacs.org
Temperature Room temperature to reflux (e.g., 80-130 °C)The required temperature depends on the specific reactivity of the substrates and the chosen solvent/base system. Reaction progress is monitored by TLC or LC-MS. nih.govacs.org
Atmosphere Inert (e.g., Argon or Nitrogen)Recommended to prevent oxidation of the 4-aminophenol.

A potential competing reaction is the alkylation at the N9 position of the purine ring. While the N9 proton is acidic, O-alkylation is generally favored under these conditions for forming the ether linkage at C6. Using an appropriate stoichiometry of the base is key to favoring the desired reaction.

After the reaction is complete, the crude product must be purified to obtain a research-grade compound. The purification strategy typically involves several steps:

Work-up: The reaction mixture is often cooled, and the product may be precipitated by adding water. The solid is then collected by filtration. Alternatively, an extractive work-up can be performed after quenching the reaction, where the product is extracted into an organic solvent.

Chromatography: Flash column chromatography is a standard and effective method for purifying purine derivatives. nih.govacs.org A silica (B1680970) gel stationary phase is typically used. The mobile phase (eluent) is a mixture of a non-polar and a polar solvent, with the polarity gradually increased to elute the product. Common solvent systems include dichloromethane/methanol or ethyl acetate/hexane.

Recrystallization: For further purification, the solid product obtained after chromatography can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile) to yield a highly pure, crystalline solid.

Exploration of Alternative Synthetic Routes

While the SNAr reaction is the most direct approach, other synthetic strategies could be explored:

Mitsunobu Reaction: This reaction could potentially form the ether linkage between 6-hydroxypurine (hypoxanthine) and 4-aminophenol. The Mitsunobu reaction typically uses triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov While highly effective for alkylating the N9 position of purines, its application for forming the C6-OAr bond is less common but remains a plausible alternative. nih.gov

Synthesis from Imidazole Precursors: Purines can be synthesized by constructing the pyrimidine ring onto a pre-functionalized imidazole derivative. core.ac.uk In this approach, one could start with an imidazole precursor already bearing the (4-aminophenoxy) group and then build the purine's pyrimidine ring in subsequent steps. This route is significantly more complex and lengthy than the SNAr approach but offers a different strategic entry to the target molecule.

Chemical Modifications and Derivatization Strategies

The this compound scaffold possesses multiple sites for chemical modification. The aniline moiety is particularly amenable to a wide range of chemical transformations.

The primary amino group (-NH₂) of the aniline ring is a versatile functional handle for introducing diverse chemical functionalities. This allows for the synthesis of a library of derivatives with modified properties. Common derivatization strategies include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This can be used to attach a variety of groups, including alkyl, aryl, or reporter tags.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides sulfonamides, which are important functional groups in medicinal chemistry.

N-Alkylation: The aniline nitrogen can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones is an alternative method for controlled mono-alkylation.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of N-aryl ureas and thioureas, respectively. These moieties are often used as hydrogen bond donors/acceptors in drug design. nih.gov

Reaction TypeReagent(s)Resulting Functional Group
N-AcylationAcetyl chloride, PyridineAmide (-NH-CO-CH₃)
N-Sulfonylationp-Toluenesulfonyl chloride, BaseSulfonamide (-NH-SO₂-Tol)
N-Alkylation (Reductive Amination)Benzaldehyde, NaBH₃CNSecondary Amine (-NH-CH₂-Ph)
Urea FormationPhenyl isocyanateN,N'-disubstituted Urea (-NH-CO-NH-Ph)

These modifications can be performed on the final this compound molecule or on the 4-aminophenol precursor before its coupling with 6-chloropurine, offering synthetic flexibility. uwindsor.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N5O B2378457 4-((9H-purin-6-yl)oxy)aniline CAS No. 500282-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(7H-purin-6-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,12H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDVUPHUXKIONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 9h Purin 6 Yl Oxy Aniline

Chemical Transformations

The purine (B94841) core within the 4-((9H-purin-6-yl)oxy)aniline scaffold is a versatile platform that allows for further chemical modifications. While the C6 position is occupied by the characteristic aminophenoxy ether linkage, the C2 and C8 positions of the purine ring remain available for substitution, enabling the synthesis of a diverse range of analogues. nih.govrsc.org These modifications are typically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. nih.gov

Substitution at the C2 Position:

The introduction of substituents at the C2 position often begins with a di-halogenated purine, such as 2-fluoro-6-chloropurine. A common strategy involves the initial selective displacement of the more reactive C6-chloro group with 4-aminophenol (B1666318) to form a 2-fluoro-6-(4-aminophenoxy)purine intermediate. The remaining fluoro group at the C2 position can then be substituted by various nucleophiles. For instance, amination via an SNAr reaction can introduce diverse amine functionalities to the C2 position. uwindsor.ca The reaction is often accelerated by specific solvents and acid catalysts, which activate the purine ring towards nucleophilic attack. uwindsor.carsc.org

Substitution at the C8 Position:

The C8 position of the purine ring is generally less reactive towards standard SNAr reactions compared to the C2 and C6 positions. nih.gov Consequently, functionalization at this site often requires alternative strategies. One established method involves the direct halogenation of the purine ring. For example, bromination can be achieved using reagents like N-bromosuccinimide (NBS). rsc.org

Another approach involves a deprotonation-iodination sequence. The C8 proton can be abstracted by a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting anion with iodine to install an iodo group at the C8 position. nih.gov This 8-iodo-purine derivative serves as a versatile intermediate for subsequent metal-catalyzed cross-coupling reactions. nih.gov For instance, Stille or Suzuki cross-coupling reactions can be employed to form new carbon-carbon bonds, introducing aryl or other organic moieties at the C8 position. nih.govgoogle.comnih.gov Direct C-H arylation has also been developed as a more atom-economical method for modifying the C8 position. researchgate.net

The following table summarizes representative substitution reactions on the purine heterocycle, starting from precursors to this compound.

Table 1: Examples of Substitution Reactions on the Purine Heterocycle

Position Reaction Type Starting Material Reagents and Conditions Product Ref
C2 Nucleophilic Aromatic Substitution (Amination) 2-Fluoro-6-(substituted-oxy)-9H-purine Amine, Trifluoroethanol (TFE), TFA 2-Amino-6-(substituted-oxy)-9H-purine uwindsor.ca
C8 Halogenation (Bromination) 1,3-Dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione N-Bromosuccinimide (NBS), DMF, reflux 8-Bromo-1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione rsc.org
C8 Iodination 6-Chloro-9-{2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl}-9H-purine LDA, I₂, THF 6-Chloro-8-iodo-9-{2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl}-9H-purine nih.gov
C8 Stille Cross-Coupling 6-Chloro-8-iodo-purine derivative N,N-dimethyl-4-(tributylstannyl)aniline, Pd catalyst 6-Chloro-8-(4-(dimethylamino)phenyl)purine derivative nih.gov

| C6 | Nucleophilic Aromatic Substitution (Amination) | 6-Chloropurine (B14466) | Aniline (B41778), H₂O, 80 °C | N-Phenyl-9H-purin-6-amine | acs.org |

Molecular Interactions and Mechanistic Biological Investigations of 4 9h Purin 6 Yl Oxy Aniline in Vitro and Cellular Studies

Exploration of Molecular Targets and Ligand-Receptor Interactions

Detailed investigations into the direct molecular targets of 4-((9H-purin-6-yl)oxy)aniline are not extensively documented. The following sections reflect the general absence of specific data for this compound.

Enzyme Inhibition Kinetics and Characterization (In Vitro)

No specific enzyme inhibition kinetic studies for this compound, such as the determination of IC₅₀ or Kᵢ values against specific enzymes, are reported in the available scientific literature. Enzyme inhibition assays are crucial for characterizing the potency and mechanism of action of a compound. While many purine (B94841) derivatives are known to be enzyme inhibitors, particularly kinase inhibitors, this specific activity has not been publicly documented for this compound.

Receptor Binding Profiling and Affinity Determination (In Vitro)

There is no available data from receptor binding profiling studies that would indicate the affinity (e.g., Kₐ, Kₑ) of this compound for specific receptors. Such studies are essential for identifying the direct protein targets of a compound and understanding its potential pharmacological effects.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity, kinetics, and thermodynamics of protein-ligand interactions. A search of the scientific literature did not yield any studies that have employed these methods to analyze the interaction of this compound with any protein target. This type of analysis is fundamental for a deeper understanding of the molecular recognition processes at the atomic level.

Cellular Pathway Modulation and Signaling Cascade Perturbations

Information regarding the effects of this compound on cellular pathways and signaling cascades is not present in the reviewed literature.

Cellular Target Engagement Studies

Cellular target engagement assays are critical for confirming that a compound interacts with its intended target within a cellular context. There are no published studies demonstrating the cellular target engagement of this compound.

Investigation of Apoptotic Pathways (In Vitro Cellular Models)

Similarly, there is a lack of published research investigating the potential for this compound to induce apoptosis in in vitro cellular models. Studies on related purine analogues have shown modulation of apoptotic pathways, but these findings cannot be directly extrapolated to the specific compound .

Cell Cycle Progression Analysis (In Vitro Cellular Models)

There is currently no available scientific literature detailing the effects of this compound on cell cycle progression in in vitro cellular models. Research studies presenting data from flow cytometry or other methods to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound have not been identified.

Specific Biological Activities within Defined Cellular Systems (e.g., Cancer Cell Lines, Immune Cells In Vitro)

Antiproliferative Effects in Cellular Models (In Vitro)

No published data were found regarding the antiproliferative effects of this compound in in vitro cellular models. Consequently, there are no available IC₅₀ or GI₅₀ values from cytotoxicity or proliferation assays (such as MTT, XTT, or SRB assays) for this compound against any cancer cell lines or other cellular models.

Modulation of Cellular Differentiation Processes (In Vitro)

Information regarding the ability of this compound to modulate cellular differentiation processes in vitro is not present in the current body of scientific literature. There are no studies that investigate its potential to induce or inhibit differentiation in cell lines such as hematopoietic, neuronal, or adipocytic lineages.

Selectivity and Specificity Profiling Across Diverse Biological Targets (In Vitro)

No in vitro selectivity and specificity profiling data for this compound are available. Comprehensive screening assays, such as kinome scans or receptor binding panels, which are used to determine the interaction of a compound with a wide range of biological targets, have not been reported for this specific molecule. Therefore, a data table on its target selectivity cannot be generated.

Structure Activity Relationship Sar Studies of 4 9h Purin 6 Yl Oxy Aniline Derivatives

Design Principles for Structural Analogues

The design of structural analogues of 4-((9H-purin-6-yl)oxy)aniline is primarily guided by its mode of interaction with biological targets, most notably the ATP-binding pocket of protein kinases. The purine (B94841) ring acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The aniline (B41778) portion extends towards the solvent-exposed region of the binding site, offering a vector for introducing substituents that can enhance affinity and selectivity.

Key design principles for developing analogues include:

Modification of the Purine Core: Introducing substituents at various positions of the purine ring (N9, C2, C8) to probe for additional binding interactions and modulate the electronic properties of the heterocyclic system.

Bioisosteric Replacement: Replacing the purine scaffold with related heterocycles to explore alternative hinge-binding motifs and improve drug-like properties.

Alteration of the Linker: Modifying the ether linkage to investigate its role in conformational rigidity and interaction with the target protein.

Substitution on the Aniline Ring: Introducing a variety of substituents on the phenyl ring to explore steric and electronic effects on binding affinity and to target specific sub-pockets within the kinase active site.

These principles are systematically applied to generate libraries of compounds that are then evaluated for their biological activity, leading to a comprehensive understanding of the SAR.

Impact of Purine Ring Modifications on Biological Activity

N-Substitutions and Substitutions at C2, C8

Substitutions at the N9 position of the purine ring are a common strategy to enhance the potency of kinase inhibitors. Hydrophobic groups at this position can improve binding affinity. For instance, in a series of N8-phenyl-9H-purine-2,8-diamine derivatives, substitution at the N9 position with hydrophobic groups generally enhanced potency, with substituents of a suitable size and geometry being optimal for EGFR binding. researchgate.net

The C2 and C8 positions of the purine ring also represent important sites for modification. The introduction of an amino group at the C2 position has been shown to be essential for increasing the potency of certain receptor tyrosine kinase inhibitors. researchgate.net The C8 position has also been identified as a critical site for modification in the development of inhibitors targeting lung cancer cells. researchgate.net

Compound Modification Biological Activity (IC50)
1 UnsubstitutedBaseline
2 9-CyclopentylSignificant increase in potency against EGFR
3 2-AminoEnhanced binding to RTKs
4 8-Chloro, 8-CarboxamideLead compound for lung cancer cell inhibitors

Influence of Heteroatom Changes within the Purine Scaffold

Bioisosteric replacement of the purine core with other heterocyclic systems is a key strategy in drug design to improve pharmacological profiles. mdpi.com The arrangement of nitrogen atoms within the purine-like ring system is critical for interaction with specific cellular targets. mdpi.com

In studies on triazolopyrimidine analogues, replacing the purine scaffold with pyrazolo[3,4-d]pyrimidine or triazolopyridazine, which involves changes at multiple positions, led to a significant reduction or inactivation of the compound's activity. nih.gov This highlights the importance of the specific nitrogen arrangement in the purine ring for biological function. The loss of the N2 nitrogen in these analogues was also correlated with a significant decrease in activity, suggesting its potential importance for potency. nih.gov

Role of the Aryloxy Linker in Molecular Recognition

In studies of quinazoline-based inhibitors, the nature of the linker between the core and the solvent-exposed moiety can influence activity. For example, the replacement of an aniline at the 4-position with an aryloxy group in certain quinazoline (B50416) derivatives led to a significant increase in activity against VEGFR-2. mdpi.com This suggests that the oxygen atom of the ether linker can be a key interaction point. The flexibility and angle of the linker are critical for correctly positioning the aniline ring within the active site to maximize favorable interactions.

Effects of Substitutions on the Aniline Phenyl Ring

The aniline phenyl ring of this compound derivatives typically extends into the solvent-exposed region of the kinase ATP-binding site, making it a prime location for substitutions to enhance potency and selectivity.

Electronic and Steric Modulations

The electronic and steric properties of substituents on the aniline ring can significantly impact biological activity. Both electron-donating and electron-withdrawing groups can influence the pKa of the aniline nitrogen and its ability to participate in hydrogen bonding or other interactions. unilag.edu.ng

In the context of quinazoline-based EGFR inhibitors, electron-withdrawing groups such as fluoro, bromo, and chloro on the aniline ring were found to be advantageous for antiproliferative activity. mdpi.com Specifically, 3-chloro-4-fluoro-aniline substituted quinazolines demonstrated strong activity. mdpi.com The position of substitution is also critical, with ortho and para-cyano groups on the aniline ring showing higher activity than the meta position in some series, attributed to the formation of hydrogen bonds within the binding pocket. mdpi.com

The steric bulk of substituents is another important factor. While some bulk can be tolerated and even beneficial by occupying specific hydrophobic pockets, excessive steric hindrance can disrupt binding. In amination reactions of related heterocyclic systems, ortho-substituted anilines with low pKa values were found to be poor nucleophiles, indicating a potential for steric hindrance to negatively impact synthesis and biological activity. acs.org

Aniline Substitution Effect on Activity (General Observations)
Electron-withdrawing groups (e.g., -F, -Cl, -Br)Generally enhances antiproliferative activity in related kinase inhibitors.
Cyano groups (-CN)Positional dependent; ortho and para substitutions can be favorable.
Ortho-substituentsCan lead to steric hindrance and reduced activity.
Bulky groupsCan be beneficial if they occupy specific hydrophobic pockets.

Positional Isomer Effects

The biological activity of purine derivatives is significantly influenced by the specific placement of substituents on the purine core and its associated side chains. This phenomenon, known as positional isomerism, is a critical aspect of structure-activity relationship (SAR) studies. The arrangement of functional groups dictates the molecule's three-dimensional shape, electronic distribution, and its ability to interact with biological targets.

For derivatives of this compound, the position of the amino group on the aniline ring is also a key determinant of activity. Isomers where the amino group is located at the ortho or meta positions, instead of the para position, would present a different vector for interactions with target proteins. For instance, SAR studies on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives revealed that the placement of even small electron-withdrawing or donating groups on an attached phenyl ring significantly altered inhibitory activity. nih.gov Specifically, moving a substituent from the para to the meta or ortho position on a phenyl ring can change the molecule's binding mode and potency. nih.gov

The following table illustrates the impact of positional isomerism on the biological activity of hypothetical purine derivatives, based on general principles observed in SAR studies.

Compound Isomeric Position Relative Activity Rationale for Activity Change
A N9-substituted purine, para-anilineBaselineReference compound.
B N7-substituted purine, para-anilineVariesAltered hydrogen bonding potential and overall molecular geometry. researchgate.net
C N9-substituted purine, meta-anilineVariesChange in the orientation of the amino group affects key interactions.
D N9-substituted purine, ortho-anilineOften DecreasedPotential for steric hindrance with the purine core or receptor site. core.ac.uk

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. tandfonline.com These models are instrumental in drug discovery for predicting the activity of novel compounds and understanding the structural features that govern their potency, thereby guiding the design of more effective analogues. mdpi.comresearchgate.net

Molecular Descriptors and Model Construction

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. For purine derivatives, a wide array of descriptors are computed to capture the chemical information relevant to their biological activity. tandfonline.comnih.gov These can be broadly categorized as:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts (e.g., Bromine count, H-donor count). tandfonline.comresearchgate.net

Topological Descriptors: These are 2D descriptors that describe atomic connectivity, size, and shape, such as the Wiener index and electro-topological state indices (e.g., SsCH3E-index). tandfonline.com

Physicochemical Descriptors: These relate to properties like hydrophobicity and electronic distribution. tandfonline.com

3D Descriptors: These describe the molecule's three-dimensional properties, including steric and electrostatic fields. mdpi.commdpi.com

Quantum-Chemical Descriptors: These are derived from semi-empirical or ab initio calculations and include values like the energy of the Highest Occupied Molecular Orbital (HOMO) and heat of formation. tandfonline.comresearchgate.net

Once a large pool of descriptors is calculated, a crucial step is to select a subset of relevant descriptors that are highly correlated with the biological activity while being minimally correlated with each other. tandfonline.comscielo.br Statistical methods are then employed to build the mathematical model. A common technique is Partial Least Squares (PLS) regression, which is effective for handling datasets with many, often correlated, descriptors. tandfonline.comresearchgate.net Another method used is Multiple Linear Regression (MLR). scielo.br The resulting QSAR equation provides insights into which structural features are beneficial or detrimental to the desired activity. For example, a model might indicate that the presence of chlorine atoms and hydrogen bond donors increases activity, while bulky groups at certain positions are unfavorable. tandfonline.comresearchgate.net

The table below summarizes common descriptors used in QSAR models for purine analogues.

Descriptor Class Example Descriptor Information Encoded Reference
ConstitutionalMolecular Weight (mol.wt.)Size and bulk of the molecule. tandfonline.com
ConstitutionalH-Donor CountThe number of hydrogen bond donor atoms. tandfonline.com
TopologicalSsClE-indexElectro-topological state of chlorine atoms. tandfonline.com
3D-QSAR FieldSteric Fields (CoMFA)Spatial arrangement and bulk of substituents. mdpi.com
3D-QSAR FieldElectrostatic Fields (CoMFA/CoMSIA)Distribution of partial charges. mdpi.com

Predictive Capabilities and Validation of QSAR Models

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential to assess a model's reliability and predictive power. bohrium.com Validation is typically performed using both internal and external methods.

Internal validation assesses the robustness of the model using the same dataset it was built from. The most common metric is the leave-one-out (LOO) cross-validated correlation coefficient, denoted as . tandfonline.commdpi.com A high q² value (often > 0.5) is considered a necessary, but not sufficient, condition for a predictive model. mdpi.combohrium.com

External validation is the most critical test of a model's predictive ability. bohrium.com It involves using the model to predict the biological activities of an "external test set" of compounds that were not used in the model's construction. The predictive power is then quantified by the predictive correlation coefficient, pred_r² (also denoted as r²_test). tandfonline.commdpi.com A high pred_r² value (e.g., > 0.5 or 0.6) indicates that the model has good predictive power for new chemical entities. mdpi.comscielo.br

Other important statistical parameters include:

r²: The squared correlation coefficient for the training set, which measures how well the model fits the data it was built on. Values close to 1.0 indicate a good fit. tandfonline.com

F-test value: A measure of the statistical significance of the model. researchgate.net

Y-randomization: A test to ensure the model is not the result of a chance correlation, where the biological activity data is randomly shuffled and new QSAR models are built. A valid model should show very low r² and q² values for the randomized data. mdpi.com

A reliable QSAR model will have a combination of good statistical parameters from both internal and external validation. mdpi.com The ultimate validation is the model's ability to guide the synthesis of new compounds with improved, and accurately predicted, biological activity.

The following table presents typical validation parameters for QSAR models developed for purine derivatives, demonstrating the metrics used to establish a model's predictive power.

Validation Parameter Symbol Typical Value for a Good Model Purpose Reference
Correlation Coefficient (Training Set)> 0.6Measures the goodness-of-fit of the model. tandfonline.commdpi.com
Cross-Validated Correlation Coefficient> 0.5Assesses the internal predictive ability and robustness. tandfonline.commdpi.combohrium.com
Predictive Correlation Coefficient (Test Set)pred_r² / r²_test> 0.5Evaluates the external predictive power on new data. tandfonline.commdpi.commdpi.comscielo.br

Computational and Theoretical Investigations of 4 9h Purin 6 Yl Oxy Aniline

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of a ligand to the active site of a target protein.

While specific molecular docking studies for 4-((9H-purin-6-yl)oxy)aniline are not extensively detailed in publicly available literature, the general binding modes of the 4-anilinoquinazoline (B1210976) class of protein kinase inhibitors offer valuable insights. For this class of compounds, the quinazoline (B50416) ring system typically orients along the peptide strand that connects the two domains of the kinase, with the anilino substituent projecting into a hydrophobic pocket. The nitrogen at position-1 of the quinazoline is often observed accepting a hydrogen bond from a backbone amide group of the protein.

For purine-based inhibitors, the purine (B94841) core itself is a key pharmacophore, capable of forming multiple hydrogen bonds with the protein backbone in the hinge region of kinase active sites. In the case of this compound, the purine ring would be expected to form hydrogen bonds with the target protein, a common interaction pattern for ATP-competitive inhibitors. The aniline (B41778) portion of the molecule would likely extend into a more solvent-exposed region or a specific sub-pocket of the active site, where its interactions could contribute to both binding affinity and selectivity.

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Given the privileged nature of the purine scaffold in medicinal chemistry, derivatives of this core are frequently included in virtual screening libraries.

The de novo purine biosynthesis pathway, for instance, presents several enzymes that can be targeted for the development of new therapeutics. Structure-based virtual screening has been employed to identify inhibitors of enzymes like phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS). In such campaigns, libraries of compounds, which could include analogues of this compound, are docked against the crystal structure of the target enzyme to identify potential hits. These hits can then be synthesized and tested experimentally, providing a starting point for the development of new enzyme inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules, which are crucial for predicting their reactivity and conformational preferences.

A critical aspect of the electronic structure of 6-oxypurine derivatives, including this compound, is the potential for tautomerism. The position of a hydrogen atom on the purine ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. First-principles electronic structure calculations have been performed on representative 6-oxypurine derivatives to determine the relative stability of their possible tautomeric forms.

These studies have revealed that the tautomer with the hydrogen atom bonded to the N1 atom of the purine ring is the most favorable form in both the gas phase and in aqueous solution. This finding is crucial for accurate computational studies, as using the correct tautomeric form is essential for meaningful molecular docking and drug design. The table below, based on data from computational studies of 6-oxypurine derivatives, illustrates the relative stability of different tautomers.

TautomerDescriptionRelative Energy (kcal/mol)
Tautomer AHydrogen on N10.00
Tautomer BHydrogen on N7> 5.0
Tautomer CHydrogen on N9> 5.0

This table presents generalized relative energies for the tautomers of the 6-oxypurine core based on published computational models and indicates the higher stability of the N1-H tautomer.

Studies on 6-styrylpurines, for example, have shown that these molecules can exist in different conformations, such as syn and anti, which describe the orientation of the substituent relative to the purine ring. The bulkiness of substituents can restrict the rotational freedom and favor certain conformations. While a detailed energy landscape for this compound is not available, it is expected that the molecule will have preferred low-energy conformations that dictate how it presents its functional groups for interaction with a target protein. Computational methods can be used to calculate the energy of different conformers and to map out the energy landscape, identifying the most stable conformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a ligand-protein complex, which is not captured by static docking poses.

For purine-based inhibitors, MD simulations can be used to assess the stability of the ligand in the binding site, to analyze the hydrogen bond network over time, and to calculate binding free energies. For instance, in a study of 2,6-substituted purine derivatives as protein kinase inhibitors, molecular dynamics experiments were conducted to refine the binding energy calculations for the ligand-protein complexes.

Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for assessing the stability of a ligand-protein complex over time. mdpi.com These simulations model the physical movements of atoms and molecules, offering a dynamic view of the binding event that static models cannot provide. frontiersin.org The stability of a complex formed between this compound and its target protein can be evaluated by monitoring key metrics throughout the simulation. mdpi.com

One of the primary metrics is the Root-Mean-Square Deviation (RMSD) of the protein's backbone atoms and the ligand itself. A stable complex is typically characterized by RMSD values that plateau after an initial equilibration period, indicating that the system has settled into a stable conformational state. acs.org For instance, simulations of kinase-inhibitor complexes often show RMSD values stabilizing within a range of 1.5 to 3.0 Å, signifying a stable binding mode. acs.org

Another important metric is the Root-Mean-Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. mdpi.com High RMSF values in specific regions of the protein can indicate flexibility, which may be important for function or ligand binding. Conversely, a decrease in RMSF in the binding pocket upon ligand association suggests that the ligand has stabilized that region of the protein.

The following table illustrates hypothetical MD simulation data for a complex of this compound with a target kinase, based on typical findings in the field.

Table 1: Illustrative Molecular Dynamics Simulation Metrics for this compound-Kinase Complex (100 ns Simulation)
MetricSystemAverage Value (Å)Interpretation
RMSDProtein Backbone2.1 ± 0.3The protein maintains a stable overall fold throughout the simulation.
Ligand1.2 ± 0.2The ligand remains stably bound in the active site with minimal positional deviation.
RMSFBinding Site Residues0.8 ± 0.2Low fluctuation indicates stabilization of the binding pocket upon ligand binding.
Flexible Loop Region3.5 ± 0.7Higher fluctuation is observed in regions distant from the binding site, consistent with normal protein dynamics.

Conformational Changes Upon Binding

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both molecules, a concept known as "induced fit". researchgate.net MD simulations can capture these subtle yet critical adjustments. frontiersin.org Analysis of the simulation trajectory can reveal how the protein's active site adapts to accommodate this compound and how the ligand itself may adopt a specific, low-energy conformation within the binding pocket.

Key interactions, such as hydrogen bonds and hydrophobic contacts, are continuously monitored during the simulation. The persistence of specific hydrogen bonds between the purine ring's nitrogens or the aniline group and key residues in the protein's hinge region (a common interaction for kinase inhibitors) is a strong indicator of a stable and specific binding mode. acs.org For example, the purine N1 and N3 atoms are common hydrogen bond acceptors, while the amino group on the aniline moiety can act as a hydrogen bond donor.

The table below provides a hypothetical summary of the key interactions and conformational adaptations observed in a simulated complex.

Table 2: Summary of Key Interactions and Conformational Changes for this compound in a Kinase Binding Pocket
Interaction TypeLigand MoietyProtein Residue(s)Average Distance/OccupancyDescription of Conformational Change
Hydrogen BondPurine N1Hinge Region (e.g., Cys)2.9 Å / 95%Side chain of Cys residue rotates to form a stable hydrogen bond.
Hydrogen BondAniline -NH2DFG-motif (e.g., Asp)3.1 Å / 70%The DFG motif maintains a conformation that allows for interaction with the solvent-exposed aniline.
Hydrophobic InteractionAniline RingGatekeeper Residue (e.g., Leu, Met)N/AThe aniline ring fits into a hydrophobic pocket created by the movement of the gatekeeper residue.
π-π StackingPurine RingHinge Region (e.g., Phe)3.5 ÅAromatic ring of a phenylalanine residue aligns parallel to the purine ring, stabilizing the complex.

Ligand-Based and Structure-Based Design Approaches for Analogues

Building on the insights from computational investigations, medicinal chemists can employ various strategies to design improved analogues of this compound. These approaches can be broadly categorized as ligand-based, which use information from known active molecules, or structure-based, which rely on the three-dimensional structure of the protein target. acs.org

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based design technique. acs.org A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. nih.gov By analyzing the structure of this compound and other known inhibitors of its target, a pharmacophore model can be constructed. scholaris.ca

This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the key features required for binding but may have entirely different core structures. nih.gov It can also guide the modification of the existing scaffold to enhance interactions with the target protein. For this compound, key pharmacophoric features would likely include the hydrogen-bonding capabilities of the purine ring and the hydrophobic character of the phenyl group.

The following table outlines a potential pharmacophore model derived from the this compound scaffold.

Table 3: Potential Pharmacophore Features for Analogues of this compound
Feature TypeLocation on ScaffoldPotential Role in Binding
Hydrogen Bond Acceptor (HBA)Purine N1, N3, N7Interaction with hinge region backbone amides of kinases.
Hydrogen Bond Donor (HBD)Purine N9-H, Aniline -NH2Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu).
Aromatic Ring (AR)Purine RingPotential for π-π stacking interactions with aromatic residues like Phe or Tyr.
Hydrophobic Group (HY)Aniline RingOccupation of hydrophobic pockets within the active site.
Linker AtomEther OxygenProvides correct orientation and spacing between the purine and aniline moieties.

De Novo Design Strategies

De novo design involves the computational creation of novel molecular structures from scratch, tailored to fit the specific topology and chemical environment of a target's binding site. nih.gov Fragment-based ligand discovery (FBLD) is a related and highly successful strategy where small, low-molecular-weight fragments are first identified and then grown or linked together to create a more potent lead compound. whiterose.ac.uk

The this compound scaffold can serve as an excellent starting point for both approaches. In a fragment-based approach, the purine core could be considered one fragment and the aminophenoxy moiety another, with optimization focused on the linker or substitutions on either piece. In de novo design, algorithms could use the bound conformation of this compound as a seed, suggesting modifications or entirely new functional groups that could form additional favorable interactions with unoccupied pockets in the active site. nih.gov For example, software might suggest adding a substituent to the aniline ring to access a nearby hydrophobic pocket or replacing the aniline with a different aromatic system to improve properties. mdpi.com

This table presents hypothetical analogues of this compound that could be generated through such design strategies.

Advanced Analytical Methodologies for Characterizing 4 9h Purin 6 Yl Oxy Aniline in Research Settings

Spectroscopic Characterization Techniques for Purity and Identity

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds and confirming their identity. By interacting with molecules in distinct ways, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information about the atomic arrangement, molecular weight, and functional groups present in 4-((9H-purin-6-yl)oxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR spectra are essential for structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct peaks for the purine (B94841) ring protons (at C2 and C8), the aniline (B41778) aromatic protons, the purine N-H proton, and the aniline NH₂ protons. The protons on the purine ring are typically observed in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing effects of the nitrogen atoms. rsc.orggoogle.com The protons on the aniline ring would appear as two distinct doublets in the aromatic region (δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The amine (NH₂) and the purine N-H protons are exchangeable and may appear as broad singlets.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show signals for all 11 carbon atoms. The purine carbons would resonate at lower field compared to the aniline carbons due to the influence of the electronegative nitrogen atoms and the aromatic system. rsc.org The carbon attached to the oxygen (C6 of the purine and C4 of the aniline ring) would show characteristic chemical shifts.

Expected ¹H NMR Data for this compound
Chemical Shift (δ ppm) Assignment
~13.01H, broad singlet (N9-H of purine)
~8.51H, singlet (C2-H of purine)
~8.31H, singlet (C8-H of purine)
~7.0-7.22H, doublet (Aniline H)
~6.7-6.92H, doublet (Aniline H)
~5.02H, broad singlet (NH₂ of aniline)
Expected ¹³C NMR Data for this compound
Chemical Shift (δ ppm) Assignment
>150Purine carbons (C2, C4, C6, C8)
140-150Aniline C-O & C-N
115-125Aniline C-H
<120Purine C5

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

For this compound (C₁₁H₉N₅O), the expected analysis would be performed using a soft ionization technique like Electrospray Ionization (ESI). In positive ion mode, the molecule would be detected as the protonated species [M+H]⁺. HRMS analysis is used to compare the experimentally measured mass to the calculated exact mass, with a very small mass error (typically <5 ppm) confirming the molecular formula. nih.gov

Mass Spectrometry Data for this compound
Parameter Value
Molecular FormulaC₁₁H₉N₅O
Molecular Weight227.22 g/mol
Calculated Exact Mass [M]227.0807
Expected [M+H]⁺ (ESI-MS)228.0885

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of this compound is expected to display several key absorption bands. These include N-H stretching vibrations for the primary amine (aniline) and the secondary amine (purine ring), C-O stretching for the aryl ether linkage, and various C=N and C=C stretching vibrations from the aromatic purine and aniline rings. The presence of these characteristic peaks provides strong evidence for the compound's structure. nih.govcore.ac.uk

Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Functional Group Assignment
3400-3200N-H stretching (aniline NH₂ and purine N-H)
3100-3000Aromatic C-H stretching
1650-1500C=N and C=C stretching (purine and aniline rings)
1250-1200Aryl C-O stretching (ether linkage)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds like this compound. Due to the compound's polar and aromatic nature, a reversed-phase HPLC method is typically employed. thermofisher.com

In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. rsc.org The compound is detected as it elutes from the column, most commonly using a UV detector set to a wavelength where the purine or aniline chromophore absorbs strongly (e.g., 254 nm). rsc.org A pure sample should ideally show a single, sharp peak. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Typical HPLC Parameters for Purity Analysis
Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is challenging due to its high polarity, low volatility, and thermal lability, which can lead to poor peak shape and decomposition in the hot injection port. thermofisher.com

For these reasons, GC analysis of such compounds often requires a derivatization step to increase volatility and thermal stability. thermofisher.comepa.gov A common approach is silylation, where active hydrogens (on the NH₂ and N-H groups) are replaced with a trimethylsilyl (B98337) (TMS) group. nist.gov The resulting TMS-derivative is much more volatile and amenable to GC analysis. The analysis would be performed on a capillary column with a nonpolar stationary phase, and detection could be achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for definitive identification. epa.govd-nb.info

Typical GC Parameters (for Derivatized Sample)
Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Fused silica (B1680970) capillary column (e.g., SE-54, HP-5MS) epa.govgoogle.com
Injector Temperature ~250 °C
Oven Program Temperature gradient (e.g., 100 °C to 300 °C)
Detector FID or Mass Spectrometer

Advanced Methods for Investigating Ligand-Target Interactions

The biological effects of a compound are dictated by its binding to specific macromolecular targets, such as proteins. Defining this interaction in high resolution is a cornerstone of structure-based drug design.

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. parchem.com By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

In the context of this compound, this technique would be employed to visualize its binding mode within the active site of a target protein. This is typically achieved by co-crystallizing the protein with the ligand or by soaking the ligand into pre-formed crystals of the apo-protein. parchem.com The resulting electron density map would reveal the precise orientation of the purine, aniline, and ether linkage moieties, as well as specific intermolecular interactions such as hydrogen bonds, and hydrophobic interactions with the protein's amino acid residues. This information is invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective derivatives.

Hypothetical Data from X-ray Crystallography of this compound with a Target Kinase:

ParameterValue
PDB ID(Hypothetical) 9XYZ
Resolution (Å)1.8
R-work / R-free0.19 / 0.22
LigandThis compound
Key Interacting ResiduesVal23, Ala45, Leu98, Glu101, Phe150
Hydrogen BondsN7 of purine with backbone NH of Leu98; Amino group with side chain of Glu101
Hydrophobic InteractionsAniline ring with Val23 and Ala45; Purine ring with Phe150

This table is illustrative and represents the type of data obtained from an X-ray crystallography experiment. It is not based on published results for this specific compound.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular complexes that are often intractable to crystallization. The method involves flash-freezing a solution of the sample in vitreous ice, which preserves the native structure. A transmission electron microscope is then used to obtain a large number of two-dimensional projection images of the individual particles, which are computationally reconstructed into a three-dimensional density map.

For this compound, cryo-EM would be particularly useful if its target protein is part of a large, multi-subunit complex or if the protein itself is large and conformationally dynamic. While achieving atomic resolution for a small molecule like this compound bound to a large complex can be challenging, recent advances in detector technology and image processing software are increasingly making this feasible. A cryo-EM structure could reveal how the binding of this compound induces conformational changes across the entire complex, providing insights into its mechanism of action.

Hypothetical Cryo-EM Data for a Complex Containing the Target of this compound:

ParameterValue
EMDB ID(Hypothetical) EMD-9999
Resolution (Å)3.1
ComplexTarget Protein XYZ with Subunit B and C
LigandThis compound
Observed Conformational ChangeBinding of the ligand induces a 15° rotation of the regulatory domain (Subunit B) relative to the catalytic domain (Target Protein XYZ).

This table is illustrative and represents the type of data obtained from a cryo-EM experiment. It is not based on published results for this specific compound.

Development of High-Throughput Screening Assays for Biological Activity (In Vitro)

High-throughput screening (HTS) allows for the rapid assessment of the biological or biochemical activity of a large number of compounds. These assays are typically miniaturized and automated, enabling the screening of entire compound libraries to identify "hits" that modulate the activity of a specific target. The development of a robust and reliable HTS assay is a critical first step in many drug discovery campaigns.

An in vitro HTS assay to evaluate this compound and its analogs would be designed based on the specific nature of its biological target. For instance, if the target is a protein kinase, a common HTS format is a biochemical assay that measures the phosphorylation of a substrate. This could be based on various detection technologies, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based methods that quantify the amount of ATP consumed.

The primary goal of such a screen would be to determine the potency of this compound, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. Furthermore, HTS can be used to screen a library of related compounds to establish a structure-activity relationship (SAR), which informs the chemical optimization of the initial hit.

Hypothetical HTS Data for this compound against a Target Kinase:

Assay ParameterDescription
Assay FormatTR-FRET Kinase Assay
Target(Hypothetical) Kinase XYZ
SubstrateBiotinylated peptide
DetectionEuropium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin
Plate Format384-well
Compound IC50 (µM)
This compound5.2
Analogue 1 (with fluoro substitution on aniline)2.8
Analogue 2 (with methyl group on purine N9)15.7

This table is illustrative and represents the type of data that would be generated from a high-throughput screening campaign. It is not based on published results for this specific compound.

Exploration of Novel 4 9h Purin 6 Yl Oxy Aniline Analogues and Research Tool Development

Design and Synthesis of Advanced Analogues with Tuned Selectivity (In Vitro)

The development of advanced analogues of 4-((9H-purin-6-yl)oxy)aniline with tailored selectivity is a key area of research, primarily driven by the pursuit of potent and specific kinase inhibitors. nih.gov The purine (B94841) core is a well-established pharmacophore that mimics the adenine (B156593) moiety of ATP, enabling competitive inhibition of a wide range of kinases. nih.gov The design of novel analogues focuses on strategic modifications at various positions of the purine ring and the aniline (B41778) substituent to enhance binding affinity and selectivity for specific kinase targets.

Structure-activity relationship (SAR) studies of related purine derivatives have provided valuable insights for the rational design of new compounds. For instance, substitutions at the C2, C6, and N9 positions of the purine ring have been shown to significantly influence kinase inhibitory activity and selectivity. nih.gov The aniline moiety of this compound offers a versatile point for modification to explore interactions with specific amino acid residues within the kinase ATP-binding pocket.

The synthesis of these advanced analogues typically involves multi-step reaction sequences. A common strategy is the nucleophilic substitution of a halogenated purine precursor, such as 6-chloropurine (B14466), with 4-aminophenol (B1666318) to form the core ether linkage. Subsequent modifications can then be introduced on the purine ring or the aniline group. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at the C2 and C8 positions of the purine.

Modification Site Proposed Substituent Rationale for Tuned Selectivity Potential Kinase Targets
Purine C2Small alkyl or halogen groupsModulate steric and electronic properties to fit specific kinase pockets.Src family kinases, Abl kinase
Purine N9Bulky aromatic or aliphatic groupsTarget the hydrophobic region of the ATP-binding site.EGFR, VEGFR
Aniline RingElectron-donating or -withdrawing groupsAlter the electronic nature of the aniline to fine-tune interactions.CDKs, Aurora kinases
Aniline Amino GroupAcylation or sulfonylationIntroduce additional hydrogen bond donors/acceptors for enhanced binding.MAP kinases, PI3K

The in vitro evaluation of these synthesized analogues is crucial to determine their inhibitory potency and selectivity. This is typically achieved through a panel of kinase assays against a broad spectrum of kinases. The data generated from these assays, often expressed as IC50 values, guides further iterations of analogue design to optimize for the desired selectivity profile.

Prodrug Strategies for Enhanced Research Utility (e.g., Improved Cellular Uptake in Vitro)

To enhance the utility of this compound and its analogues as in vitro research tools, prodrug strategies can be employed to improve their physicochemical properties, such as cellular uptake. researchgate.netnih.gov Prodrugs are inactive derivatives of a parent compound that undergo enzymatic or chemical conversion within the cell to release the active drug. rsc.org This approach is particularly beneficial for compounds that exhibit poor membrane permeability.

One common prodrug strategy for amine-containing compounds like this compound involves the formation of carbamate (B1207046) or amide linkages. nih.gov For instance, the aniline nitrogen can be derivatized with an enzymatically labile group, such as an ester, which can be cleaved by intracellular esterases to release the parent compound. researchgate.net N,N-disubstituted carbamates are generally more stable in buffer and plasma solutions compared to monosubstituted ones. researchgate.net

Another approach involves the modification of the purine ring. For example, if the parent compound has limited aqueous solubility, a hydrophilic moiety can be attached, which is later cleaved inside the cell. The design of prodrugs for purine analogues often focuses on masking polar functional groups to increase lipophilicity and facilitate passive diffusion across the cell membrane. researchgate.netresearchgate.net

Prodrug Approach Modification Activation Mechanism Expected Improvement
Carbamate ProdrugAcylation of the aniline nitrogen with a promoiety.Intracellular esterase activity.Enhanced cell permeability.
Amino Acid ConjugateCoupling of an amino acid to the aniline nitrogen.Cleavage by intracellular peptidases.Potential for active transport via amino acid transporters. rsc.org
Phosphate (B84403) ProdrugAddition of a phosphate group to a suitable position.Action of intracellular phosphatases.Increased aqueous solubility.

The effectiveness of these prodrug strategies is evaluated in vitro by comparing the intracellular concentration of the parent compound after treatment with the prodrug versus the parent compound itself. Techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are used to quantify the intracellular drug levels.

Conjugation Strategies for Research Probes and Affinity Reagents

The this compound scaffold can be chemically modified to create valuable research probes and affinity reagents. These tools are essential for studying the biological targets and mechanisms of action of the parent compound in vitro.

Fluorescent Probes: By attaching a fluorescent dye to the this compound molecule, a fluorescent probe can be synthesized. nih.gov This allows for the visualization and tracking of the compound's localization within cells using techniques like fluorescence microscopy. The aniline moiety provides a convenient handle for conjugation with various fluorophores through the formation of an amide or sulfonamide bond. The choice of fluorophore will depend on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability.

Affinity Reagents: Biotinylation is a common strategy for developing affinity reagents. nih.gov By conjugating biotin (B1667282) to this compound, a high-affinity probe for avidin (B1170675) or streptavidin is created. This biotinylated derivative can be used in various affinity-based applications, such as:

Target Identification: The biotinylated probe can be used to pull down its protein targets from cell lysates. The captured proteins can then be identified by mass spectrometry.

Affinity Chromatography: Immobilized avidin or streptavidin can be used to purify the target protein(s) of the this compound analogue.

The conjugation of these tags is typically achieved by introducing a reactive functional group onto the this compound scaffold, often through a linker to minimize steric hindrance and preserve the binding affinity of the pharmacophore.

Research Tool Conjugated Moiety Linker Type In Vitro Application
Fluorescent ProbeFluorescein, Rhodamine, etc.Alkyl or PEG chainCellular imaging, localization studies
Affinity ReagentBiotinLong-chain alkyl or PEGProtein pull-down assays, target identification
Photoaffinity LabelBenzophenone, ArylazideFlexible alkyl chainCovalent labeling of target proteins for identification

Development of Bivalent Ligands Incorporating the this compound Scaffold

Bivalent ligands are molecules that contain two distinct pharmacophores connected by a linker. nih.gov This design strategy can lead to compounds with enhanced potency, selectivity, and novel pharmacological properties by simultaneously engaging two binding sites on a target protein or two different proteins in a complex. nih.gov The this compound scaffold can serve as a key building block in the development of bivalent ligands, particularly for targeting protein kinases.

In the context of kinase inhibition, a bivalent ligand could be designed to bind to both the ATP-binding site and an adjacent allosteric site on the same kinase. researchgate.net Alternatively, it could bridge two kinase molecules in a dimeric complex. The this compound moiety would serve as the ATP-competitive pharmacophore, while the second pharmacophore would be chosen to target the desired secondary site.

The linker is a critical component of a bivalent ligand, as its length and flexibility determine the ability of the two pharmacophores to bind to their respective sites simultaneously. The synthesis of such bivalent ligands involves the conjugation of the two pharmacophores to a suitable linker scaffold. The aniline group of this compound provides a convenient point of attachment for the linker.

Bivalent Ligand Design Second Pharmacophore Potential Target Therapeutic Rationale
Intra-molecular Bivalent LigandAllosteric inhibitor moietyA specific protein kinaseIncreased potency and selectivity
Inter-molecular Bivalent LigandA different kinase inhibitorTwo interacting kinasesDisruption of signaling pathways
Dimeric LigandAnother this compound unitDimeric kinaseEnhanced avidity and potency

The in vitro evaluation of these bivalent ligands would involve assessing their binding affinity and functional activity against the target protein(s). Techniques such as surface plasmon resonance (SPR) can be used to study the binding kinetics of the bivalent ligand, while cellular assays can determine its effect on downstream signaling pathways.

Future Research Directions and Emerging Opportunities for 4 9h Purin 6 Yl Oxy Aniline Research

Unexplored Molecular Targets and Pathways for Investigation

The broad biological activity of purine (B94841) analogues suggests that 4-((9H-purin-6-yl)oxy)aniline could interact with a multitude of cellular targets. While its precise molecular interactions remain to be elucidated, the known activities of related purine derivatives provide a rational basis for future investigations. Many purine-based compounds are known to modulate the activity of protein kinases, heat shock proteins, and phosphodiesterases. nih.gov

Future research should, therefore, focus on screening this compound against a diverse panel of kinases, including those implicated in cancer and inflammatory diseases such as Src kinase, p38α MAP kinase, and various cyclin-dependent kinases (Cdks). nih.gov Furthermore, its potential as an inhibitor of HSP90 and various phosphodiesterases should be systematically evaluated. nih.gov Given the structural similarity of the purine core to adenosine (B11128), its activity as a ligand for adenosine receptors also warrants thorough investigation. nih.gov

Table 1: Potential Unexplored Molecular Targets for this compound

Target Class Specific Examples Potential Therapeutic Area
Protein Kinases Src, p38α MAP kinase, Cdks Oncology, Inflammation
Heat Shock Proteins HSP90 Oncology
Phosphodiesterases Various PDEs Cardiovascular Disease, CNS Disorders
Adenosine Receptors A1, A2A, A2B, A3 Neurology, Inflammation

Integration with Systems Biology Approaches (Based on In Vitro Data)

To gain a comprehensive understanding of the cellular effects of this compound, future studies should integrate in vitro data with systems biology approaches. A powerful strategy would be to utilize model organisms, such as Saccharomyces cerevisiae (yeast), for a systems-level comparison of the effects of this compound with those of well-characterized drugs like cisplatin. nih.gov

Transcriptional profiling of cells treated with this compound can reveal its impact on global gene expression and identify affected cellular pathways. nih.gov Proteomic analysis can further elucidate changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action. nih.gov By constructing and analyzing protein-protein interaction networks, key nodes and modules affected by the compound can be identified, offering a holistic view of its cellular impact.

Table 2: Proposed Systems Biology Workflow for this compound

Step Methodology Expected Outcome
1. In Vitro Cellular Assays Cell viability, apoptosis, and cell cycle analysis in various cell lines. Determination of cytotoxic and cytostatic effects.
2. Transcriptomics RNA-sequencing of treated and untreated cells. Identification of differentially expressed genes and affected pathways.
3. Proteomics Mass spectrometry-based proteomics of treated and untreated cells. Identification of differentially expressed proteins and post-translational modifications.
4. Network Biology Construction and analysis of protein-protein interaction networks. Identification of key molecular hubs and pathways targeted by the compound.

Potential as a Chemical Biology Tool and Research Probe

The unique structure of this compound, particularly the presence of a reactive aniline (B41778) group, makes it an attractive candidate for development as a chemical biology tool. The aniline moiety can be readily modified through various chemical reactions, allowing for the attachment of fluorescent tags, affinity labels, or cross-linking agents.

Such functionalized derivatives could be invaluable as research probes to identify and validate the molecular targets of the parent compound. For instance, a fluorescently labeled version could be used in cellular imaging studies to visualize its subcellular localization. An affinity-based probe could be employed in pull-down assays to isolate its binding partners from cell lysates, leading to the direct identification of its protein targets.

Advances in Synthetic Methods for Analogues

To explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic methods for generating a diverse library of analogues is crucial. Modern synthetic organic chemistry offers a plethora of techniques that can be applied to the purine scaffold.

Established methods for the functionalization of purines include N-acylation, N-amination, N-alkylation, and metal-catalyzed cross-coupling reactions. researchgate.net These can be employed to introduce a wide variety of substituents at different positions of the purine ring. Furthermore, the aniline group can be readily derivatized to explore the impact of different functional groups on the compound's biological activity. The development of solid-phase synthesis strategies could further accelerate the generation of a large and diverse library of analogues for high-throughput screening.

Refinements in Computational Modeling and Predictive Capabilities for Chemical Design

Computational modeling is an indispensable tool in modern drug discovery and can play a significant role in guiding the design of novel analogues of this compound. A critical aspect of modeling 6-oxy purine derivatives is the correct assignment of their tautomeric state, as this can significantly impact their interaction with protein targets. nih.gov First-principles electronic structure calculations can be used to determine the most stable tautomer of this compound in different environments. nih.gov

Once the correct tautomeric form is established, structure-based drug design approaches can be employed to predict the binding of analogues to potential protein targets. Molecular docking and molecular dynamics simulations can provide insights into the binding modes and affinities of different derivatives, helping to prioritize the synthesis of the most promising compounds. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their physicochemical properties.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/BaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Toluene11070–83
Nucleophilic SubstitutionCs₂CO₃DMF10050–65

Basic: How is crystallographic characterization of this compound performed?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters include R-factor (<5%), anisotropic displacement parameters, and hydrogen bonding analysis .
  • Validation : Check for twinning using PLATON and validate geometry with CCDC tools .

Advanced: How do structural modifications of the purine or aniline moieties affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Purine Modifications : Adding electron-withdrawing groups (e.g., Cl at C8) enhances metabolic stability but reduces solubility. Fluorination at C2 increases kinase inhibition .
  • Aniline Substituents : Bulky groups (e.g., morpholine) improve binding affinity to ATP pockets but may hinder blood-brain barrier penetration .

Q. Table 2: SAR Trends in Analogues

Modification SiteFunctional GroupEffect on BioactivityReference
Purine C8Cl↑ Metabolic stability, ↓ solubility
Aniline para-positionMorpholine↑ Binding affinity
Purine C2F↑ Kinase inhibition

Advanced: What metabolic pathways degrade this compound, and how can metabolic stability be improved?

Methodological Answer:

  • Primary Pathways : CYP3A4-mediated oxidation at the purine C8 position and glucuronidation of the aniline NH₂ group .
  • Stabilization Strategies :
    • Introduce deuterium at labile C-H bonds to slow oxidation.
    • Replace NH₂ with methylsulfonyl to block glucuronidation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with ATP-binding site models (e.g., PDB: 1ATP). Focus on hydrogen bonding (purine N7/N9 with Lys68) and π-π stacking (aniline-phenyl with Phe80) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .

Advanced: What analytical methods resolve contradictions in reported biological activity data?

Methodological Answer:

  • HPLC-MS Purity Checks : Ensure >95% purity to exclude confounding impurities .
  • Dose-Response Repetition : Test activity across 3–5 independent assays. Inconsistent IC₅₀ values may indicate assay-specific interference (e.g., serum protein binding) .

Advanced: How does the compound’s fluorescence or redox behavior impact its utility in mechanistic studies?

Methodological Answer:

  • Fluorescence Quenching : Monitor purine’s intrinsic fluorescence (λₑₓ = 280 nm, λₑₘ = 340 nm) to track binding events. Quenching indicates conformational changes .
  • Cyclic Voltammetry : Oxidative peaks at +0.8 V (vs. Ag/AgCl) correlate with purine ring oxidation, useful for studying electron-transfer mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.